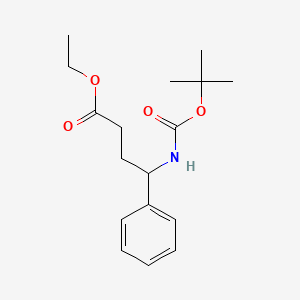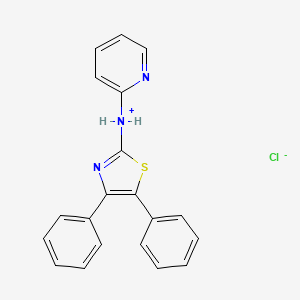
N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridin-2-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridin-2-aminium chloride is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and an aminium chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridin-2-aminium chloride typically involves the formation of the thiazole ring followed by the introduction of the pyridine and aminium chloride groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the pyridine and aminium chloride functionalities.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the aminium chloride group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridin-2-aminium chloride involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridine rings can participate in binding interactions, while the aminium chloride group can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
4,5-diphenyl-1,3-thiazole: Shares the thiazole core but lacks the pyridine and aminium chloride groups.
2-aminopyridine: Contains the pyridine ring and amine group but lacks the thiazole ring.
Thiazole derivatives: Various thiazole-based compounds with different substituents.
Uniqueness: N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridin-2-aminium chloride is unique due to the combination of the thiazole and pyridine rings with the aminium chloride group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Propiedades
Fórmula molecular |
C20H16ClN3S |
|---|---|
Peso molecular |
365.9 g/mol |
Nombre IUPAC |
(4,5-diphenyl-1,3-thiazol-2-yl)-pyridin-2-ylazanium;chloride |
InChI |
InChI=1S/C20H15N3S.ClH/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)24-20(23-18)22-17-13-7-8-14-21-17;/h1-14H,(H,21,22,23);1H |
Clave InChI |
XYGLTMSXXDLFRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(SC(=N2)[NH2+]C3=CC=CC=N3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12506459.png)

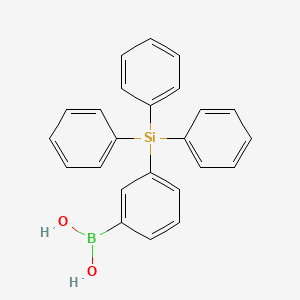
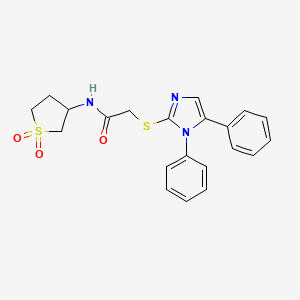
![[2-(3-Phenylprop-2-enamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12506499.png)
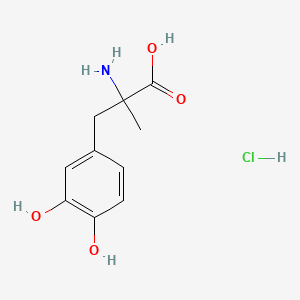
![Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12506515.png)


![N-(3-chloro-4-fluorobenzyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12506529.png)
